GSK 366 is a small molecule compound that functions as an inhibitor of glycogen synthase kinase-3, a critical enzyme involved in various cellular processes, including glucose metabolism, cell signaling, and neuroprotection. Glycogen synthase kinase-3 exists in two isoforms, GSK-3α and GSK-3β, which play significant roles in regulating insulin signaling and cellular homeostasis. The development of GSK 366 aims to provide therapeutic benefits in conditions such as diabetes, neurodegenerative diseases, and mood disorders.
GSK 366 is classified as a glycogen synthase kinase-3 inhibitor. It is synthesized through chemical processes that involve the modification of existing scaffolds known for their biological activity against GSK-3. The compound has been studied for its potential applications in both preclinical and clinical settings, particularly for its effects on central nervous system disorders and metabolic diseases.
The synthesis of GSK 366 involves several key steps, typically starting from commercially available precursors. The process often utilizes techniques such as:
Detailed synthesis protocols often include specific reaction conditions (temperature, solvents) and analytical methods (Nuclear Magnetic Resonance spectroscopy and mass spectrometry) to confirm the identity and purity of the synthesized compound .
The molecular structure of GSK 366 can be represented by its chemical formula, which includes various functional groups that contribute to its inhibitory activity against glycogen synthase kinase-3. The structure typically features:
Data regarding its molecular weight, solubility, and structural characteristics are crucial for understanding its pharmacokinetic properties .
GSK 366 undergoes specific chemical reactions that facilitate its interaction with glycogen synthase kinase-3. These reactions primarily involve:
Experimental setups often include enzyme kinetics studies to assess how changes in concentration affect the inhibition rate .
GSK 366 exerts its pharmacological effects by selectively inhibiting glycogen synthase kinase-3. This inhibition results in:
The mechanism involves competitive inhibition at the ATP-binding site, leading to altered cellular signaling pathways associated with metabolism and neuroprotection .
GSK 366 possesses several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and potential therapeutic use .
GSK 366 has potential applications across several scientific domains:
The ongoing research into GSK 366 underscores its significance as a promising candidate for future therapeutic interventions targeting metabolic and neurodegenerative disorders .
Kynurenine-3-monooxygenase (KMO) is a mitochondrial flavin adenine dinucleotide (FAD)-dependent enzyme situated at a critical branch point within the kynurenine pathway (KP), the primary route for tryptophan catabolism in mammalian cells [4] [8]. This enzyme catalyzes the conversion of kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a pivotal reaction that steers metabolites toward the production of neuroactive and immunomodulatory compounds [2] [6]. The strategic positioning of KMO makes it a master regulator of the KP's functional output, balancing the synthesis of neuroprotective agents like kynurenic acid (KYNA) against neurotoxic metabolites such as quinolinic acid (QUIN) [8]. Dysregulation of this equilibrium is increasingly implicated across a spectrum of challenging diseases, spanning neurodegenerative, psychiatric, and inflammatory conditions [2] [3] [7]. Consequently, KMO has emerged as a compelling target for therapeutic intervention. GSK 366 (chemical name: (R)-3-(5-Chloro-6-(1-(6-methylpyridazin-3-yl)ethoxy)benzo[d]isoxazol-3-yl)propanoic acid; CAS: 1953157-39-5) represents a potent and selective small-molecule KMO inhibitor developed to precisely modulate this pathway [1] [5] [9]. Characterized by high inhibitory potency (IC₅₀ = 2.3 nM for human KMO; IC₅₀ = 0.7 nM for P. fluorescens KMO), GSK 366 aims to correct pathological metabolite imbalances by shifting flux toward the neuroprotective KYNA arm and away from the neurotoxic QUIN branch [1] [5] [9].
Table 1: Key Biochemical Properties of GSK 366
Property | Value | Source/Context |
---|---|---|
Chemical Formula | C₁₇H₁₆ClN₃O₄ | Molecular structure [1] [9] |
Molecular Weight | 361.78 g/mol | [1] [5] [9] |
CAS Number | 1953157-39-5 | Unique identifier [1] [9] |
Human KMO IC₅₀ | 2.3 nM | Enzymatic inhibition assay [1] [5] |
Pf-KMO IC₅₀ | 0.7 nM | Enzymatic inhibition assay [1] [5] |
Primary Mechanism | Potent, competitive KMO inhibition | Prevents KYN→3-HK conversion [1] [7] |
KMO operates as an NADPH-dependent, FAD-containing monooxygenase tightly embedded in the outer mitochondrial membrane [4] [6] [8]. Its enzymatic reaction consumes oxygen to hydroxylate L-kynurenine, producing 3-hydroxykynurenine (3-HK) and water. This reaction is the committed step channeling substrates down the QUIN synthesis pathway [6] [8]. KMO exhibits distinct tissue distribution, with highest activity found in the liver and kidney, and significantly lower but pathophysiologically crucial activity within the brain, predominantly localized to microglial cells [4] [8]. Its activity is highly sensitive to local microenvironmental conditions:
The compartmentalization of KP enzymes dictates metabolite fate. KAT enzymes, responsible for producing the neuroprotective NMDA receptor antagonist KYNA, are primarily expressed in astrocytes. Conversely, KMO, initiating the neurotoxic branch, is highly expressed in microglia and infiltrating macrophages during neuroinflammation [4] [8]. This cellular segregation means that KMO activity in activated microglia becomes the dominant driver of QUIN synthesis under inflammatory conditions, overwhelming astrocyte-mediated KYNA production and shifting the neurochemical balance toward excitotoxicity and oxidative stress [2] [4].
Dysregulated KMO activity and consequent kynurenine pathway imbalance are hallmark features of numerous central nervous system (CNS) and peripheral disorders. The pathological consequences arise primarily from increased production of neurotoxic/oxidative metabolites (3-HK, QUIN) relative to neuroprotective KYNA:
Table 2: Pathophysiological Consequences of KMO Dysregulation in Select Diseases
Disease Category | Key KMO Alteration | Resulting Metabolite Imbalance | Major Pathogenic Consequences |
---|---|---|---|
Alzheimer's Disease | Increased microglial KMO activity | ↑ QUIN, ↓ KYNA (relative) | NMDA excitotoxicity, tau phosphorylation, neuron loss [3] [8] |
Huntington's Disease | Striatal KMO upregulation | ↑↑ QUIN in striatum | Striatal neuron excitotoxicity, motor deficits [8] |
Schizophrenia | Complex; potential regional ↓ KMO / ↑ IDO | ↑ Brain KYNA, variable QUIN | NMDAR/α7nAChR hypofunction, cognitive impairment [2] [6] |
Major Depression (Infl.) | Peripheral & CNS KMO activation | ↑ QUIN, ↑ 3-HK | Neurotoxicity, reduced neurogenesis, glutamate excess [4] [8] |
Cancer | Tumor-associated macrophage KMO induction | ↑ QUIN, ↑ 3-HAA in tumor microenvironment | T-cell suppression, immune evasion, NAD+ supply for tumors [2] [7] |
Rheumatoid Arthritis | Macrophage/Synovial KMO upregulation | ↑ Local QUIN & 3-HK | Oxidative tissue damage, altered T-cell responses [4] [8] |
Targeting KMO offers distinct therapeutic advantages over modulating upstream enzymes like IDO1 or TDO within the kynurenine pathway:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7